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Abstract
Psi-DOM (ψ-DOM), or 2,6-dimethoxy-4-methylamphetamine, is a lesser-known psychedelic

phenethylamine and a positional isomer of the well-characterized hallucinogen DOM (2,5-

dimethoxy-4-methylamphetamine). First synthesized and described by Alexander Shulgin, its

primary mechanism of action is understood to be agonist activity at serotonin 5-HT₂ subclass

receptors, particularly the 5-HT₂ₐ subtype, which is the canonical target for classical

psychedelics. This document provides a comprehensive technical overview of the theoretical

psychoactive effects of ψ-DOM, based on available preclinical data. It details its

pharmacodynamic profile, including receptor binding affinities and functional potencies, and

outlines the canonical signaling pathways involved. Furthermore, this guide presents detailed

experimental protocols for the key assays used to characterize compounds of this class and

summarizes its psychoactive properties as reported in preclinical models and human

bioassays. All quantitative data are presented for direct comparison with its structural isomer,

DOM, to provide context for its pharmacological profile.

Introduction
Psi-DOM (ψ-DOM), also known as Z-7, is a structural isomer of DOM, with the methoxy group

at the 5-position of the phenyl ring relocated to the 6-position.[1] This seemingly minor

structural modification results in a distinct pharmacological profile, most notably a reduction in

potency compared to DOM.[1][2] Like other psychedelic phenethylamines, the psychoactive

effects of ψ-DOM are primarily mediated by its interaction with the serotonin 5-HT₂ₐ receptor.[1]

Understanding the structure-activity relationships of such isomers is critical for the rational
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design of novel psychoactive compounds and for elucidating the specific receptor interactions

that govern the psychedelic experience. This whitepaper synthesizes the available data on ψ-

DOM to serve as a foundational resource for researchers in pharmacology and drug

development.

Pharmacodynamics
The primary molecular targets for ψ-DOM are serotonin receptors of the 5-HT₂ subclass. Its

psychoactive effects are attributed to its agonist activity at the 5-HT₂ₐ receptor, which is

consistent with other classical hallucinogens.

Receptor Binding Affinity and Functional Potency
Quantitative analysis reveals that ψ-DOM binds to human 5-HT₂ₐ and 5-HT₂C receptors with

moderate affinity. Its affinity for the 5-HT₂ₐ receptor is approximately 2.6- to 3.5-fold lower than

that of its isomer, DOM.[1] Functional assays measuring Gq-mediated calcium mobilization

confirm that ψ-DOM acts as a full agonist at these receptors. The following tables summarize

the key pharmacodynamic parameters.

Table 1: Receptor Binding Affinities (Kᵢ) of ψ-DOM and DOM

Compound Receptor Kᵢ (nM) Reference(s)

ψ-DOM h5-HT₂ₐ 170 [1]

h5-HT₂C 50 [1]

h5-HT₁ₐ >10,000

| DOM | h5-HT₂ₐ | 49 - 351 |[1] |

Kᵢ values represent the concentration of the ligand that binds to 50% of the receptors in a

competition binding assay. A lower Kᵢ value indicates higher binding affinity.

Table 2: Receptor Functional Potencies (EC₅₀) of ψ-DOM and DOM
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Compound Receptor Assay Type EC₅₀ (nM)

ψ-DOM h5-HT₂ₐ Calcium Flux 340

h5-HT₂C Calcium Flux 62

| DOM | h5-HT₂ₐ | Calcium Flux | 533 |

EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal

response. A lower EC₅₀ value indicates higher potency.

Predicted Signaling Pathway
Activation of the 5-HT₂ₐ receptor by an agonist such as ψ-DOM initiates a well-characterized

intracellular signaling cascade. The receptor is primarily coupled to the Gq/11 family of G-

proteins. This interaction triggers a sequence of events leading to an increase in intracellular

calcium, which is a hallmark of 5-HT₂ₐ receptor activation.
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Caption: Canonical 5-HT₂ₐ Gq/11 signaling pathway activated by ψ-DOM.

Theoretical Psychoactivity and Behavioral Effects
Human Bioassay Reports
Information on human use, first reported by Alexander Shulgin in his book PiHKAL

(Phenethylamines I Have Known and Loved), indicates that ψ-DOM is orally active with a
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dosage range of 15 to 25 mg and a duration of 6 to 8 hours.[1] The qualitative effects are

reported to include introspection, closed-eye imagery, and feelings of being "stoned" or

"spacey."[1] Notably, the visual effects were described as less intense than might be expected

from the overall intensity of the experience.[1] Physical effects included muscle tremors,

palpitations, and diarrhea.[1]

Preclinical Behavioral Models
In preclinical studies, ψ-DOM has been evaluated using rodent drug discrimination paradigms.

This model is considered a reliable predictor of subjective effects in humans. In these tests, ψ-

DOM fully substitutes for other known serotonergic hallucinogens such as LSD and 5-MeO-

DMT.[1] This indicates that it produces similar interoceptive cues and is likely to share a similar

subjective psychoactive profile. Conversely, it did not substitute for a 5-HT₁ₐ receptor agonist,

confirming its primary activity is not mediated by that receptor subtype.[1]

Experimental Protocols
The characterization of ψ-DOM relies on a standard workflow of in-vitro and in-vivo assays

common in psychoactive drug research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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